molecular formula C8H13NOS B13965945 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- CAS No. 354587-67-0

5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)-

Cat. No.: B13965945
CAS No.: 354587-67-0
M. Wt: 171.26 g/mol
InChI Key: MLKILANAJYQCEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- typically involves the reaction of appropriate thiazole precursors with specific reagents under controlled conditions. One common method involves the alkylation of thiazole derivatives with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Reduced thiazole derivatives

    Substitution: Alkylated thiazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- is unique due to its specific substituents on the thiazole ring, which confer distinct chemical and biological properties. Its combination of a hydroxyl group and isopropyl substituent makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

354587-67-0

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

(2-methyl-4-propan-2-yl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C8H13NOS/c1-5(2)8-7(4-10)11-6(3)9-8/h5,10H,4H2,1-3H3

InChI Key

MLKILANAJYQCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CO)C(C)C

Origin of Product

United States

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